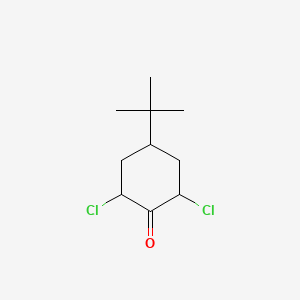

Cyclohexanone, 2,6-dichloro-4-(1,1-dimethylethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclohexanone, 2,6-dichloro-4-(1,1-dimethylethyl)- is a chemical compound with the molecular formula C10H16Cl2O It is a derivative of cyclohexanone, where two chlorine atoms are substituted at the 2 and 6 positions, and a tert-butyl group is substituted at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2,6-dichloro-4-(1,1-dimethylethyl)- typically involves the chlorination of cyclohexanone followed by the introduction of the tert-butyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under controlled temperatures to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2,6-dichloro-4-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Details

Cyclohexanone, 2,6-dichloro-4-(1,1-dimethylethyl)- has the molecular formula C10H16Cl2O . It has an average mass of 223.14 g/mol . The monoisotopic mass is 222.057821 g/mol .

Scientific Research Applications

While specific applications and case studies for Cyclohexanone, 2,6-dichloro-4-(1,1-dimethylethyl)- are not detailed in the provided search results, the broader context of the search results suggests potential areas of interest.

Lists of substances Several cyclohexanol derivatives are listed on Canada's Non-domestic Substances List (NDSL) . These include:

- Cyclohexanol, 4-(1,1-dimethylethyl)-, propanoate

- Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, formate

- Cyclohexanol, 1-methyl-4-(1-methylethylidene)-, formate

- Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-, acetate

- Cyclohexanol, 2-[4-(1,1-dimethylethyl)phenoxy]-

The presence of these compounds on the NDSL indicates they are subject to notification under the New Substances Notification Regulations, and are jointly assessed by Environment and Climate Change Canada and Health Canada to determine potential environmental and human health impacts .

Related research Rapid screening of organic substances has been conducted, identifying compounds with similar chemical structures to other substances . One such substance is 5-[(3-carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methyl-, disodium salt .

Given the structural similarity, Cyclohexanone, 2,6-dichloro-4-(1,1-dimethylethyl)- might find use in the synthesis or study of such compounds.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2,6-dichloro-4-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Cyclohexanone, 4-(1,1-dimethylethyl)-: A similar compound with a tert-butyl group at the 4 position but without the chlorine substitutions.

Cyclohexanone, 2,6-dichloro-: A compound with chlorine substitutions at the 2 and 6 positions but without the tert-butyl group.

Uniqueness

Cyclohexanone, 2,6-dichloro-4-(1,1-dimethylethyl)- is unique due to the combination of chlorine and tert-butyl substitutions, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

Cyclohexanone, 2,6-dichloro-4-(1,1-dimethylethyl)-, also known as 4-tert-butyl-2,6-dichlorocyclohexan-1-one (CAS No. 54973-68-1), is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity based on diverse research findings.

- Molecular Formula : C10H16Cl2O

- Molecular Weight : 223.139 g/mol

- Synonyms : 4-tert-butyl-2,6-dichlorocyclohexanone

Biological Activity Overview

Cyclohexanone derivatives have been studied for various biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The specific compound in focus has shown promise in several studies.

Antimicrobial Activity

Research has indicated that cyclohexanone derivatives can exhibit significant antimicrobial properties. A study conducted on various cyclohexanones demonstrated that substitutions on the cyclohexane ring can enhance their effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of chlorine atoms and tert-butyl groups appears to play a crucial role in increasing the antimicrobial potency of these compounds .

Anti-inflammatory Properties

The anti-inflammatory activity of cyclohexanone derivatives has been explored through various assays. One study highlighted that compounds with similar structures showed inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in managing inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A recent investigation into the antibacterial properties of chlorinated cyclohexanones revealed that 2,6-dichloro-4-(1,1-dimethylethyl)-cyclohexanone exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against E. coli. The study concluded that the compound's structural features significantly contribute to its antibacterial efficacy .

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory effects, the compound was tested for its ability to inhibit protein denaturation and cytokine production. The results indicated a notable reduction in inflammatory markers at concentrations as low as 50 µg/mL. This supports the hypothesis that cyclohexanone derivatives could be developed into anti-inflammatory agents .

Research Findings Summary Table

| Activity | Tested Concentration | Effect Observed |

|---|---|---|

| Antibacterial (E. coli) | 32 µg/mL | Significant inhibition |

| Anti-inflammatory | 50 µg/mL | Reduced inflammatory markers |

Properties

CAS No. |

54973-68-1 |

|---|---|

Molecular Formula |

C10H16Cl2O |

Molecular Weight |

223.14 g/mol |

IUPAC Name |

4-tert-butyl-2,6-dichlorocyclohexan-1-one |

InChI |

InChI=1S/C10H16Cl2O/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h6-8H,4-5H2,1-3H3 |

InChI Key |

YMUAIEVPXWTMPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CC(C(=O)C(C1)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.